2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 903206-94-0
Cat. No.: VC21391152
Molecular Formula: C21H21N5
Molecular Weight: 343.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903206-94-0 |
|---|---|
| Molecular Formula | C21H21N5 |
| Molecular Weight | 343.4g/mol |
| IUPAC Name | 2-methyl-3-phenyl-5-propyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C21H21N5/c1-3-7-18-14-19(23-17-10-12-22-13-11-17)26-21(24-18)20(15(2)25-26)16-8-5-4-6-9-16/h4-6,8-14H,3,7H2,1-2H3,(H,22,23) |
| Standard InChI Key | FNOVJEJTUXZKOG-UHFFFAOYSA-N |
| SMILES | CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C)C4=CC=CC=C4 |
| Canonical SMILES | CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Structure
2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine features a fused heterocyclic core consisting of pyrazole and pyrimidine rings. This bicyclic system is substituted with four key groups: a methyl group at position 2, a phenyl ring at position 3, a propyl chain at position 5, and an amino group linked to a pyridin-4-yl moiety at position 7. The structural arrangement creates a planar heterocyclic system with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.
Physicochemical Properties
The compound has a molecular formula of C21H21N5 and a calculated molecular weight of 343.4 g/mol. This nitrogen-rich heterocyclic compound contains five nitrogen atoms, contributing to its potential for hydrogen bonding and interactions with biological targets. The compound is registered with CAS number 903206-94-0.
Chemical Identifiers and Notations
Several standardized chemical identifiers are available for this compound, aiding in its precise identification across chemical databases and literature. These include:
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-3-phenyl-5-propyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C21H21N5/c1-3-7-18-14-19(23-17-10-12-22-13-11-17)26-21(24-18)20(15(2)25-26)16-8-5-4-6-9-16/h4-6,8-14H,3,7H2,1-2H3,(H,22,23) |
| Standard InChIKey | FNOVJEJTUXZKOG-UHFFFAOYSA-N |
| SMILES | CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C)C4=CC=CC=C4 |
| Canonical SMILES | CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C)C4=CC=CC=C4 |
| PubChem Compound ID | 4900836 |
Structural Relationship to Pyrazolo[1,5-a]pyrimidine Family
Core Scaffold Importance
The pyrazolo[1,5-a]pyrimidine scaffold represents an important class of nitrogen-containing heterocycles that has attracted considerable attention in medicinal chemistry. This bicyclic system forms the fundamental structure of numerous biologically active compounds, including those with kinase inhibitory properties . The core structure allows for diverse substitution patterns that can be tailored to target specific biological activities.
Related Derivatives
Several structurally related compounds have been reported in the literature. For instance, 2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 896838-51-0) features a similar substitution pattern but differs in the position and attachment of the pyridine ring . This related compound has a molecular formula of C22H23N5 and a molecular weight of 357.5 g/mol . The slight structural differences between these analogs may confer distinct biological properties and interactions with potential targets.
Tautomeric Considerations
The pyrazolo[1,5-a]pyrimidin-7-one core, which is closely related to our compound of interest, can exist in multiple tautomeric forms as revealed by X-ray crystallographic studies . These different tautomeric forms can interact with biological targets in unique ways, potentially affecting the compound's pharmacological profile. While our compound has an amine at position 7 rather than a ketone, understanding the electronic distribution and potential hydrogen bonding patterns remains crucial for predicting its biological behavior.
Synthesis and Characterization
General Synthetic Pathways for Related Compounds
For related pyrazolo[1,5-a]pyrimidine derivatives, several synthetic pathways have been reported:
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One-step cyclocondensation reaction of commercially available β-ketoesters with aminopyrazoles .
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Synthesis through key intermediates such as amino pyrazolones by the addition of hydrazine followed by intramolecular cyclization .
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Coupling reactions involving benzyl cyanide with dimethyl carbonate to prepare intermediate precursors .
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Light-promoted reactions for the incorporation of specific functional groups, such as trifluoromethyl groups .
Characterization Methods
The characterization of pyrazolo[1,5-a]pyrimidine derivatives typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass spectrometry for molecular weight confirmation
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X-ray crystallography for definitive structural determination, including tautomeric forms
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Infrared (IR) spectroscopy for functional group identification
For pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, X-ray diffraction has been particularly valuable in establishing the dominant tautomeric form, revealing specific bond lengths and electron density distributions that support particular structural configurations .
Biological Activities and Applications
Antimycobacterial Activity
Structurally related pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds have been identified through high-throughput whole-cell screening as potential antituberculosis leads . These compounds have shown activity against Mycobacterium tuberculosis (Mtb) and have been the subject of focused library synthesis to identify key features of their pharmacophore . Some analogs have demonstrated low cytotoxicity and promising activity against Mtb within macrophages, suggesting potential applications in tuberculosis treatment.
Structure-Activity Relationships
Structure-activity relationship studies on related pyrazolo[1,5-a]pyrimidine derivatives have provided insights into the importance of various substitution patterns:
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Modifications at different positions around the pyrazolo[1,5-a]pyrimidin-7(4H)-one core have been evaluated to determine their impact on biological activity .
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Electronic effects and protein binding appear to play roles in the activity of these compounds in different media .
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Various substituents including benzyl, cyclohexylmethyl, morpholinomethyl, and others have been explored to optimize activity .
Research Developments and Future Directions
Current Research Status
The development of pyrazolo[1,5-a]pyrimidine derivatives remains an active area of research, particularly in the context of kinase inhibition and antimicrobial applications. While specific research on 2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is limited in the available literature, the compound's structural features align with those being explored for various therapeutic applications.
Structural Optimization Strategies
Research on related compounds suggests several approaches for structural optimization that could be applied to our compound of interest:
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Modification of the substituents at positions 2, 3, and 5 to tune electronic properties and binding affinity
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Exploration of alternative nitrogen-containing heterocycles in place of the pyridin-4-yl group
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Investigation of prodrug approaches to improve pharmacokinetic properties
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Development of hybrid molecules incorporating additional pharmacophores
Analytical and Computational Approaches
Advanced analytical and computational approaches are increasingly being applied to understand the behavior and potential applications of these compounds:
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Molecular docking studies to predict binding modes with potential targets
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Quantitative structure-activity relationship (QSAR) analyses to guide synthetic efforts
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Metabolic stability assessments to anticipate in vivo behavior
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Crystal structure determinations to elucidate precise three-dimensional arrangements
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